5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes an isoindole core and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoindole core.
Reduction: Used to alter the oxidation state of the compound, often affecting the piperidine ring.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in cancer research and immunomodulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain proteins, altering their function and triggering downstream signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar isoindole structure but differs in its functional groups.
Pomalidomide: Another analog with modifications that enhance its biological activity.
Lenalidomide: Known for its immunomodulatory properties, similar to the compound .
Uniqueness
What sets 5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,19)7-8-20-10-3-4-11-12(9-10)17(26)22(16(11)25)13-5-6-14(23)21-15(13)24/h3-4,9,13,20H,5-8,19H2,1-2H3,(H,21,23,24) |
InChI Key |
JUCPQQDUMUFHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.